
(S)-4,4-Dimethylpentan-2-amine (2S,3S)-2,3-dihydroxysuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4,4-Dimethylpentan-2-amine (2S,3S)-2,3-dihydroxysuccinate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a 4,4-dimethylpentan-2-amine moiety linked to a 2,3-dihydroxysuccinate group, forming a molecule with both amine and dihydroxy functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4-Dimethylpentan-2-amine (2S,3S)-2,3-dihydroxysuccinate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4,4-dimethylpentan-2-amine through the alkylation of 2-aminopentane with isobutylene under acidic conditions. The resulting amine is then reacted with diethyl oxalate to form the corresponding oxalate ester. Subsequent hydrolysis and reduction steps yield the desired dihydroxysuccinate derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate hydrogenation steps, while automated systems ensure precise control over temperature and pressure.
化学反応の分析
Types of Reactions
(S)-4,4-Dimethylpentan-2-amine (2S,3S)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form diketone derivatives using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form amine-alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Diketone derivatives.
Reduction: Amine-alcohol derivatives.
Substitution: N-alkylated derivatives.
科学的研究の応用
(S)-4,4-Dimethylpentan-2-amine (2S,3S)-2,3-dihydroxysuccinate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
作用機序
The mechanism of action of (S)-4,4-Dimethylpentan-2-amine (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dihydroxy groups may also participate in redox reactions, influencing cellular metabolic pathways.
類似化合物との比較
Similar Compounds
®-4,4-Dimethylpentan-2-amine (2R,3R)-2,3-dihydroxysuccinate: The enantiomer of the compound, with similar structural properties but different biological activities.
4,4-Dimethylpentan-2-amine: Lacks the dihydroxysuccinate group, resulting in different chemical reactivity and applications.
2,3-Dihydroxysuccinic acid: Contains the dihydroxy group but lacks the amine moiety, leading to distinct chemical behavior.
Uniqueness
(S)-4,4-Dimethylpentan-2-amine (2S,3S)-2,3-dihydroxysuccinate is unique due to its combination of amine and dihydroxy functionalities, which confer a diverse range of chemical reactivities and potential applications. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes.
特性
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-4,4-dimethylpentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.C4H6O6/c1-6(8)5-7(2,3)4;5-1(3(7)8)2(6)4(9)10/h6H,5,8H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m00/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYYUXSAVGJZEJ-TVHYDSGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)N.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(C)(C)C)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
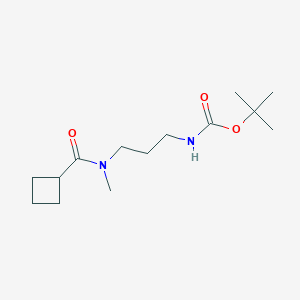
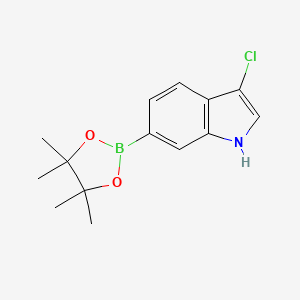
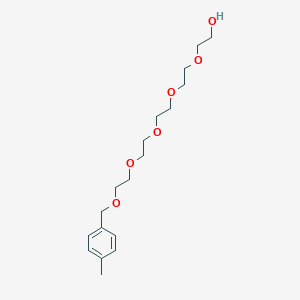
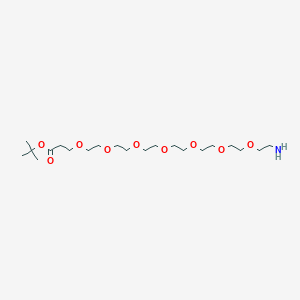
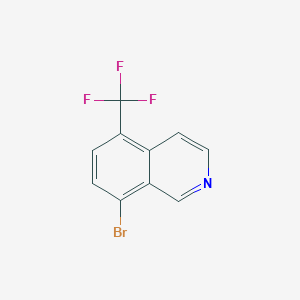
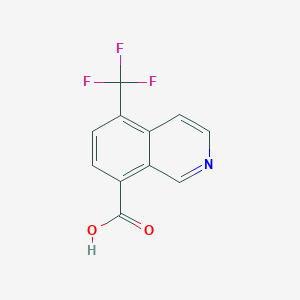
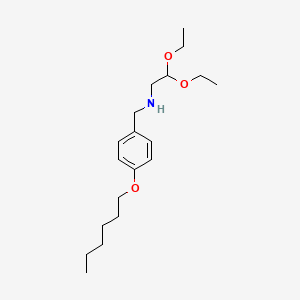
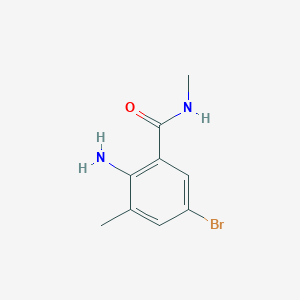
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B8229427.png)
![4',4'''-(2,2-Diphenylethene-1,1-diyl)bis([1,1'-biphenyl]-4-carboxylic acid)](/img/structure/B8229435.png)
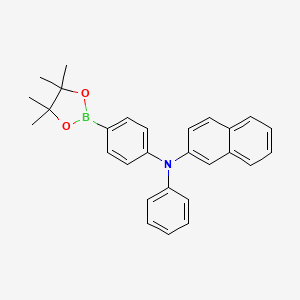
![5-[3,5-bis(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde](/img/structure/B8229449.png)
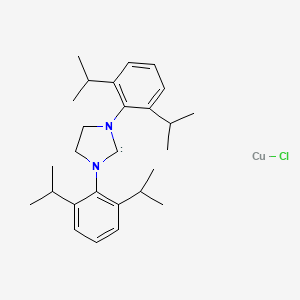
![3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol](/img/structure/B8229455.png)
